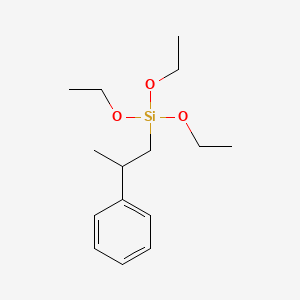
Triethoxy(2-phenylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si. It is a colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropyl)silane can be synthesized through the hydrosilylation reaction of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of fixed-bed reactors where the reaction between 2-phenylpropene and triethoxysilane is catalyzed by platinum or other transition metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrosilylation: The primary reaction involving triethoxy(2-phenylpropyl)silane is hydrosilylation, where it reacts with alkenes or alkynes to form organosilicon compounds.
Oxidation: This compound can undergo oxidation reactions to form silanols or siloxanes.
Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, ambient temperature.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Oxidation: Silanols or siloxanes.
Substitution: Functionalized silanes with different organic groups.
Applications De Recherche Scientifique
Chemistry: Triethoxy(2-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It is also utilized in the synthesis of functionalized nanoparticles for drug delivery and imaging applications .
Medicine: this compound is explored for its potential in developing novel drug delivery systems and medical devices. Its ability to form stable bonds with organic and inorganic materials makes it valuable in creating biocompatible coatings .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of advanced materials such as composites and nanomaterials .
Mécanisme D'action
The mechanism of action of triethoxy(2-phenylpropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which then react with hydroxyl groups on surfaces to create stable Si-O-Si linkages. This property is exploited in various applications to enhance adhesion, modify surface properties, and create functionalized materials .
Comparaison Avec Des Composés Similaires
Trimethoxy(2-phenylpropyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Triethoxyphenylsilane: Contains a phenyl group directly attached to the silicon atom.
Triethoxyvinylsilane: Contains a vinyl group instead of a 2-phenylpropyl group.
Uniqueness: Triethoxy(2-phenylpropyl)silane is unique due to its specific combination of a 2-phenylpropyl group and three ethoxy groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates sets it apart from other similar compounds .
Propriétés
Numéro CAS |
93804-27-4 |
|---|---|
Formule moléculaire |
C15H26O3Si |
Poids moléculaire |
282.45 g/mol |
Nom IUPAC |
triethoxy(2-phenylpropyl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-5-16-19(17-6-2,18-7-3)13-14(4)15-11-9-8-10-12-15/h8-12,14H,5-7,13H2,1-4H3 |
Clé InChI |
UAIKVKJHJSZBFZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC(C)C1=CC=CC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





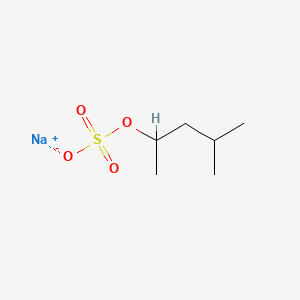

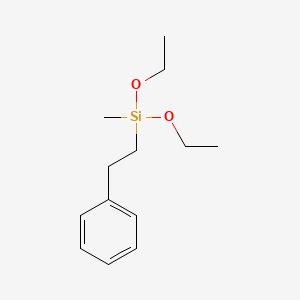

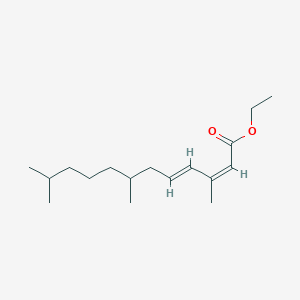
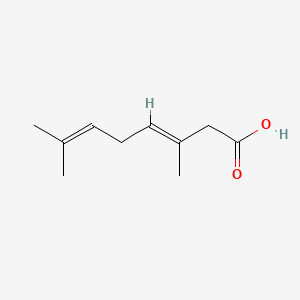
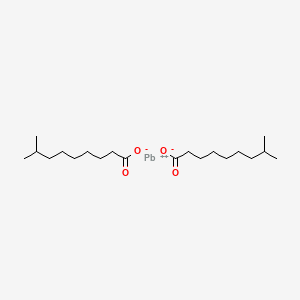
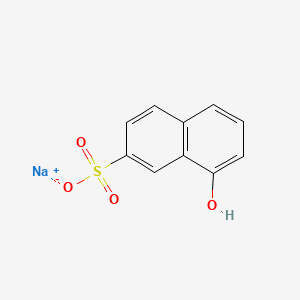
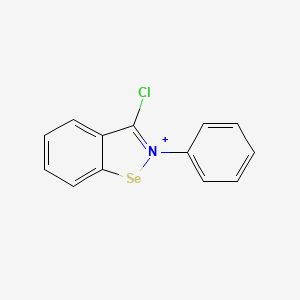
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
